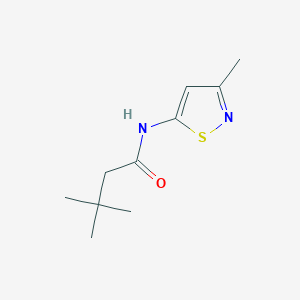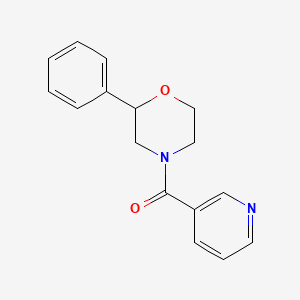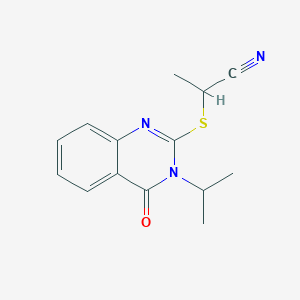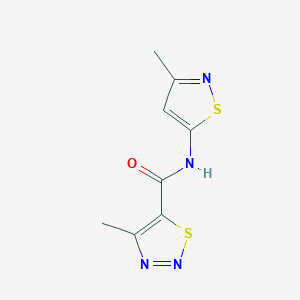![molecular formula C19H23N3O B7504535 N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide, also known as BPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPMP is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.
Wirkmechanismus
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide targets the enzyme NMT, which is responsible for the covalent attachment of myristic acid to the N-terminus of proteins. This post-translational modification is essential for the proper functioning of many proteins, including oncogenic proteins and viral proteins. This compound inhibits NMT by binding to the active site of the enzyme and preventing the transfer of myristic acid to the protein. This results in the inhibition of protein function and ultimately leads to cell death in cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the replication of the hepatitis C virus and the dengue virus by targeting the NMT enzyme. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide in lab experiments is its specificity for the NMT enzyme. This allows researchers to study the effects of inhibiting this enzyme on protein function and cell growth. However, one limitation of using this compound is its potential toxicity to non-cancerous cells. This can make it difficult to study the effects of this compound on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide. One direction is to further investigate its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to explore its potential as an antiviral agent. This could involve studying its effects on other viruses and in clinical trials. Additionally, further research could be done to understand the mechanism of action of this compound and to develop more specific inhibitors of the NMT enzyme.
Synthesemethoden
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide can be synthesized using a two-step reaction process. In the first step, 3-pyridinecarboxylic acid is reacted with thionyl chloride to form 3-pyridinecarboxylic acid chloride. In the second step, 1-benzylpiperidine-4-carboxamide is reacted with the acid chloride to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to have antiviral activity against the hepatitis C virus and the dengue virus. Additionally, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(18-7-4-10-20-14-18)21-13-16-8-11-22(12-9-16)15-17-5-2-1-3-6-17/h1-7,10,14,16H,8-9,11-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIURJBQXXWROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
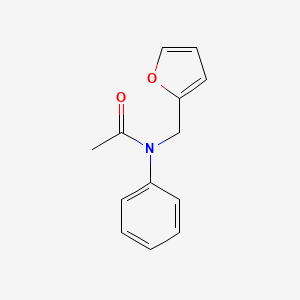
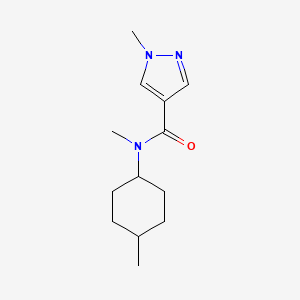
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
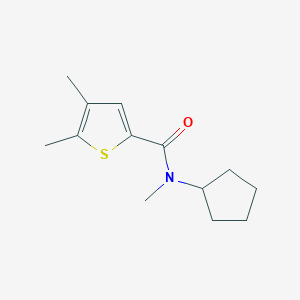
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
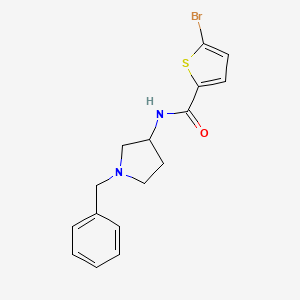
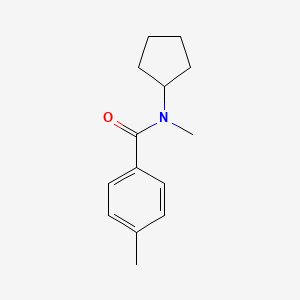
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
